

Prionitin (CAS Number: 117469-56-4): A Technical Overview

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Compound of Interest

Compound Name: Prionitin

Cat. No.: B15594524

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document distinguishes between the scientifically verified natural product, **Prionitin**, isolated from *Salvia prionitis*, and a conceptual therapeutic agent of the same name described in hypothetical contexts. The biological activity and associated data for the anti-prion application are based on conceptual documentation and should be interpreted as such.

Executive Summary

Prionitin (CAS: 117469-56-4) is a naturally occurring diterpenoid derived from the roots of the plant *Salvia prionitis* Hance.[1] Its molecular formula is $C_{21}H_{26}O_2$ and it has a molecular weight of 310.43 g/mol.[2][3] While the public domain has limited detailed experimental data on the physicochemical and biological properties of this natural product, the name "**Prionitin**" has also been associated with a hypothetical small molecule inhibitor of prion protein aggregation. This conceptual agent is proposed to act through the modulation of the PI3K/Akt signaling pathway, a pathway known to be dysregulated in prion diseases.[4][5] This technical guide provides a comprehensive overview of both the established knowledge of the natural product and the conceptual framework of its potential therapeutic application in neurodegenerative disorders.

Prionitin: The Natural Product

Prionitin is classified as a diterpenoid, a class of organic chemicals composed of four isoprene units.[1] It is one of several diterpenoids that have been isolated from the medicinal plant *Salvia*

prionitis, which is used in Chinese folk medicine.[6]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **Prionitin** are not extensively available in peer-reviewed literature. The following table summarizes the available information, with some properties being predicted values.

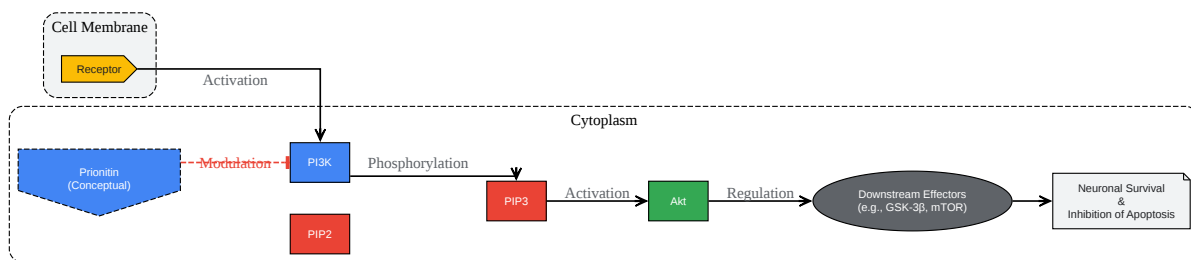
Property	Value	Source
CAS Number	117469-56-4	[1][2][3]
Molecular Formula	C ₂₁ H ₂₆ O ₂	[2][3]
Molecular Weight	310.43 g/mol	[2][3]
Boiling Point (Predicted)	435.2 ± 45.0 °C	[4]
Density (Predicted)	1.084 ± 0.06 g/cm ³	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

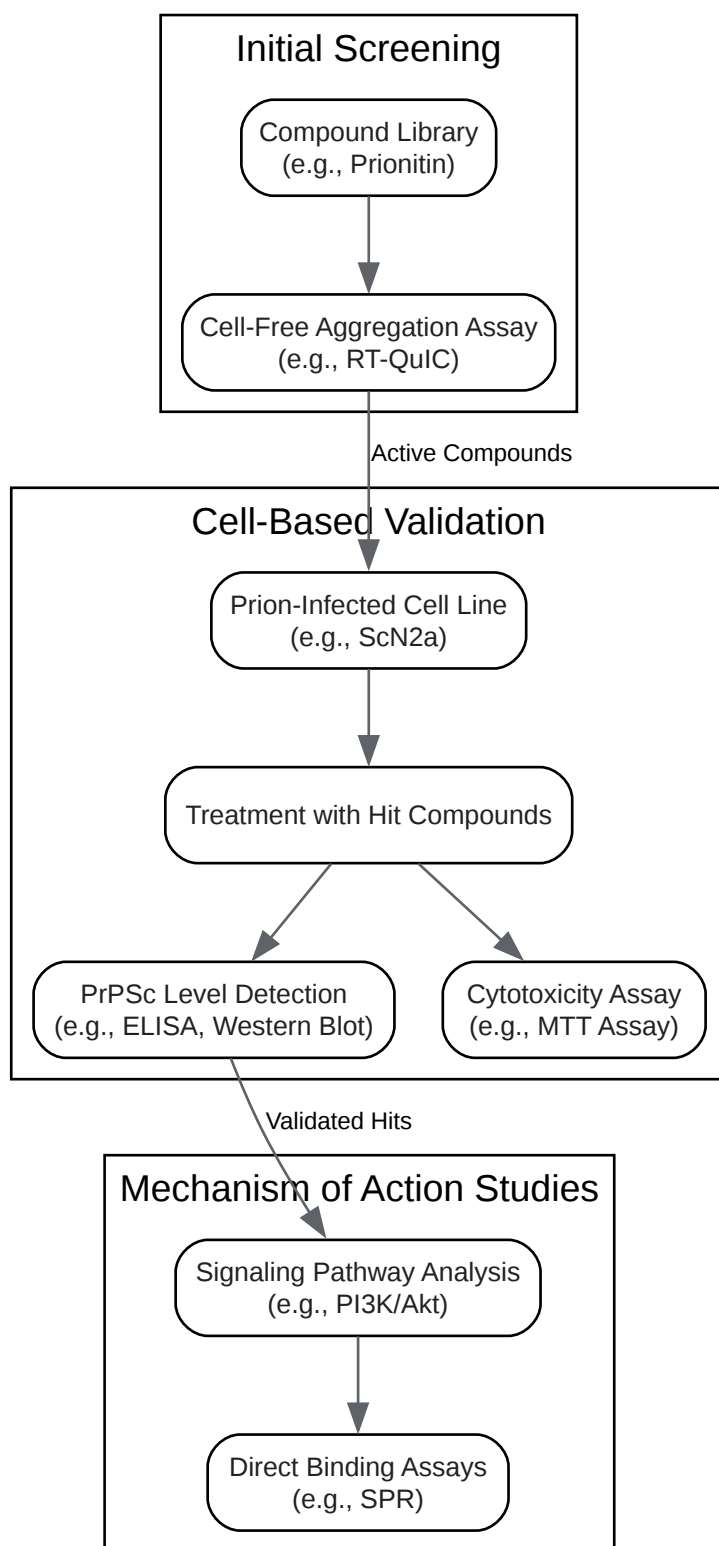
Prionitin: A Conceptual Anti-Prion Agent

Several technical documents from BenchChem describe a hypothetical compound named "**Prionitin**" as a novel therapeutic agent for prion diseases.[5][7] This conceptual framework is presented here for its scientific interest and to provide context for the potential, albeit speculative, application of a molecule with this name.

Proposed Mechanism of Action

The anti-prion activity of the conceptual **Prionitin** is proposed to be mediated through the modulation of the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival and is often dysfunctional in neurodegenerative conditions, including prion diseases.[4] The hypothesis is that **Prionitin** may stabilize the cellular prion protein (PrPC) and prevent its conversion to the misfolded, pathogenic scrapie isoform (PrPSc), possibly by influencing downstream effectors in the PI3K/Akt pathway.[5][7]





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- To cite this document: BenchChem. [Prionitin (CAS Number: 117469-56-4): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594524#prionitin-cas-number-117469-56-4-properties]

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